molecular formula C20H19BrN2O4 B10978863 N-(3-bromophenyl)-2-(7,8-dimethoxy-2-oxo-1,2-dihydro-3H-3-benzazepin-3-yl)acetamide

N-(3-bromophenyl)-2-(7,8-dimethoxy-2-oxo-1,2-dihydro-3H-3-benzazepin-3-yl)acetamide

Cat. No.: B10978863
M. Wt: 431.3 g/mol
InChI Key: OFQMQEKCFKTATM-UHFFFAOYSA-N
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Description

N-(3-bromophenyl)-2-(7,8-dimethoxy-2-oxo-1,2-dihydro-3H-3-benzazepin-3-yl)acetamide is a complex organic compound that belongs to the class of benzazepines. This compound is characterized by its unique structure, which includes a bromophenyl group and a dimethoxybenzazepine moiety. It has garnered interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-bromophenyl)-2-(7,8-dimethoxy-2-oxo-1,2-dihydro-3H-3-benzazepin-3-yl)acetamide typically involves multiple steps:

  • Formation of the Benzazepine Core: : The benzazepine core can be synthesized through a cyclization reaction involving an appropriate precursor, such as a substituted phenethylamine and a suitable aldehyde or ketone. This step often requires acidic or basic conditions to facilitate the cyclization process.

  • Introduction of the Bromophenyl Group: : The bromophenyl group is introduced via a substitution reaction. This can be achieved by reacting the benzazepine intermediate with a brominated phenyl derivative under conditions that promote nucleophilic substitution.

  • Acetylation: : The final step involves the acetylation of the amine group on the benzazepine ring. This is typically done using acetic anhydride or acetyl chloride in the presence of a base such as pyridine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can target the carbonyl group in the benzazepine ring, potentially converting it to a hydroxyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophilic substitution reactions can be facilitated by bases like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Hydroxylated benzazepine derivatives.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

N-(3-bromophenyl)-2-(7,8-dimethoxy-2-oxo-1,2-dihydro-3H-3-benzazepin-3-yl)acetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials or as a precursor in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of N-(3-bromophenyl)-2-(7,8-dimethoxy-2-oxo-1,2-dihydro-3H-3-benzazepin-3-yl)acetamide is not fully understood but is believed to involve interaction with specific molecular targets such as enzymes or receptors. The compound’s structure suggests it may interact with neurotransmitter receptors or enzymes involved in metabolic pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(3-bromophenyl)-2-(7,8-dimethoxy-2-oxo-1,2-dihydro-3H-3-benzazepin-3-yl)acetamide is unique due to the presence of the bromine atom, which can significantly influence its reactivity and biological activity compared to its chloro- and fluoro- analogs. The bromine atom’s size and electronegativity can affect the compound’s interaction with biological targets, potentially leading to different pharmacological profiles.

Properties

Molecular Formula

C20H19BrN2O4

Molecular Weight

431.3 g/mol

IUPAC Name

N-(3-bromophenyl)-2-(7,8-dimethoxy-2-oxo-1H-3-benzazepin-3-yl)acetamide

InChI

InChI=1S/C20H19BrN2O4/c1-26-17-8-13-6-7-23(20(25)10-14(13)9-18(17)27-2)12-19(24)22-16-5-3-4-15(21)11-16/h3-9,11H,10,12H2,1-2H3,(H,22,24)

InChI Key

OFQMQEKCFKTATM-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C2C=CN(C(=O)CC2=C1)CC(=O)NC3=CC(=CC=C3)Br)OC

Origin of Product

United States

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